

Core Substance Identification and Properties

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Compound of Interest

Compound Name: *Lead(II) sulfate*

Cat. No.: *B103706*

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Lead(II) sulfate, identified by the CAS number 7446-14-2, is an inorganic compound with the chemical formula PbSO_4 . It is a white, crystalline solid that is sparingly soluble in water.^{[1][2]} It is also known by other names such as Anglesite, fast white, and milk white.^[1] The naturally occurring mineral form of **lead(II) sulfate** is called anglesite, which is a result of the oxidation of primary lead sulfide ore.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **lead(II) sulfate** is presented in Table 1. This data is essential for handling, storage, and for the design of experimental studies.

Table 1: Physicochemical Properties of **Lead(II) Sulfate**

Property	Value	References
Molecular Formula	PbSO ₄	[1][3][4]
Molar Mass	303.26 g/mol	[1][2][5]
Appearance	White solid/crystalline powder	[1][2][6]
Density	6.29 g/cm ³	[1][4]
Melting Point	1,087 °C (decomposes)	[1][4]
Solubility in Water	0.00425 g/100 mL (25 °C)	[1]
Solubility Product (K _{sp})	2.13 x 10 ⁻⁸ (20 °C)	[1]
Crystal Structure	Orthorhombic	[1]

Synthesis and Preparation

Lead(II) sulfate can be synthesized in the laboratory through several precipitation reactions. The choice of method depends on the desired purity and scale of production.

Experimental Protocol: Preparation by Precipitation

This protocol describes the synthesis of **lead(II) sulfate** from soluble lead(II) nitrate and a sulfate source.

Materials:

- Lead(II) nitrate (Pb(NO₃)₂) solution (0.5 M)
- Sodium sulfate (Na₂SO₄) solution (0.5 M) or Potassium sulfate (K₂SO₄) solution (0.5 M)[7][8]
- Distilled or deionized water
- Beakers
- Stirring rod
- Filtration apparatus (funnel, filter paper)

- Conical flask
- Wash bottle
- Drying oven
- Evaporating dish

Procedure:

- In a beaker, measure a specific volume of the 0.5 M lead(II) nitrate solution (e.g., 75 cm³).[\[8\]](#)
[\[9\]](#)
- In a separate beaker, measure an equimolar volume of the 0.5 M sodium sulfate or potassium sulfate solution (e.g., 75 cm³).[\[8\]](#)[\[9\]](#)
- Slowly add the sulfate solution to the lead(II) nitrate solution while continuously stirring with a glass rod. A white precipitate of **lead(II) sulfate** will form immediately.[\[10\]](#)[\[11\]](#)
- Continue stirring for a few minutes to ensure the reaction goes to completion.
- Set up the filtration apparatus. Place the filter paper in the funnel over a conical flask.
- Pour the mixture containing the precipitate through the filter paper. The solid **lead(II) sulfate** will be collected on the filter paper, and the soluble sodium nitrate or potassium nitrate will pass through as the filtrate.[\[7\]](#)[\[8\]](#)
- Wash the precipitate on the filter paper with a small amount of distilled water to remove any remaining soluble impurities.[\[7\]](#)[\[8\]](#)[\[12\]](#)
- Carefully transfer the filter paper with the precipitate to an evaporating dish.
- Dry the **lead(II) sulfate** in a drying oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.[\[7\]](#)[\[12\]](#)
- The final product is a pure, dry sample of **lead(II) sulfate**.

Toxicological Profile

Lead(II) sulfate is a toxic compound, and exposure through inhalation, ingestion, or skin contact should be avoided.^[1] It is classified as a probable human carcinogen and a reproductive hazard.^[13] Chronic exposure can lead to a range of adverse health effects, including damage to the nervous system, kidneys, and anemia.^[1]

Quantitative Toxicological Data

The following table summarizes key toxicological values for **lead(II) sulfate**.

Table 2: Toxicological Data for **Lead(II) Sulfate**

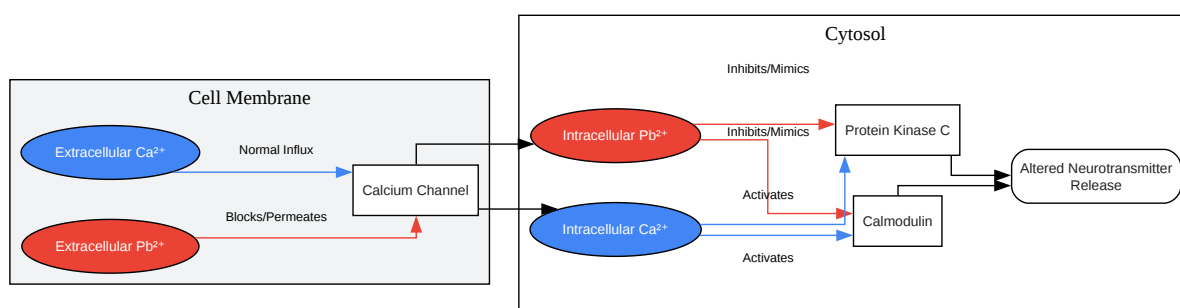
Parameter	Value	Species	Reference
Oral LD ₅₀	50 - 500 mg/kg	Not Specified	^[14]
Oral LDLo (Lowest Published Lethal Dose)	3000 mg/kg	Guinea pig	
Aquatic Toxicity (LC ₅₀ , 96h)	25 ppm	Goldfish	^[14]
OSHA PEL (Permissible Exposure Limit)	0.05 mg/m ³ (as Pb)	Human	^[13]
ACGIH TLV (Threshold Limit Value)	0.05 mg/m ³ (as Pb)	Human	^[13]
NIOSH REL (Recommended Exposure Limit)	0.05 mg/m ³ (as Pb)	Human	^[13]

Biological Mechanisms of Toxicity

The toxicity of lead compounds, including **lead(II) sulfate**, is multifaceted and involves interference with several key biological processes. The divalent lead ion (Pb²⁺) is central to these mechanisms.

Interference with Calcium Signaling

Lead ions (Pb^{2+}) can mimic calcium ions (Ca^{2+}) due to their similar charge and ionic radius. This allows Pb^{2+} to interfere with Ca^{2+} -dependent signaling pathways that are crucial for neurotransmission, muscle contraction, and other cellular processes.[15] Pb^{2+} can directly compete with Ca^{2+} for binding sites on proteins and can also affect the transport and storage of Ca^{2+} within cells.[14]

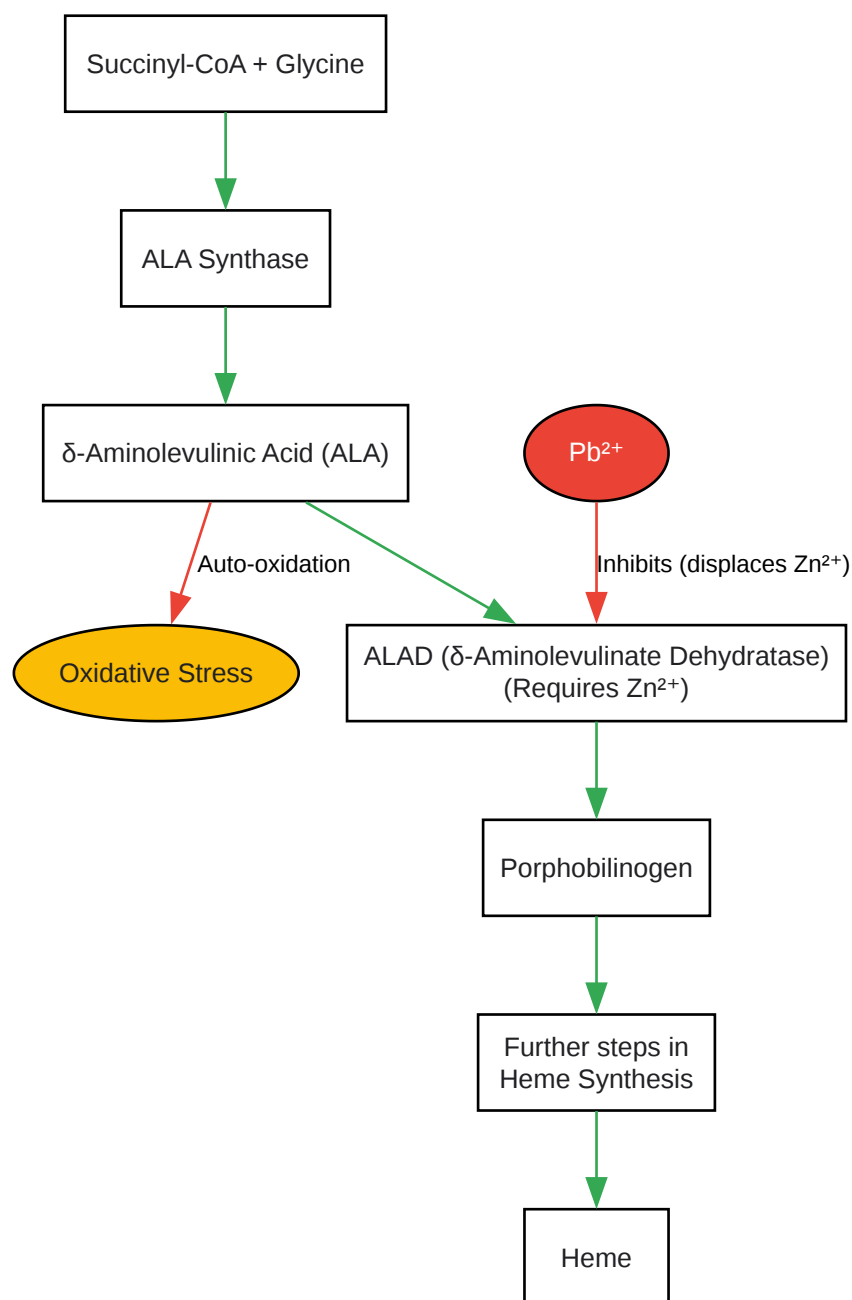


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Lead's interference with calcium signaling pathways.

Inhibition of δ -Aminolevulinic Acid Dehydratase (ALAD)

A well-established mechanism of lead toxicity is the inhibition of the enzyme δ -aminolevulinic acid dehydratase (ALAD), which is a key enzyme in the heme synthesis pathway.[15] Lead displaces the essential zinc cofactor from the enzyme's active site, leading to its inactivation.[15] This results in the accumulation of the substrate, δ -aminolevulinic acid (ALA), which can undergo auto-oxidation and contribute to oxidative stress.[15]



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Inhibition of heme synthesis by **lead(II) sulfate**.

Experimental Protocols for Toxicological Assessment

The following protocols provide a framework for assessing the toxicity of **lead(II) sulfate**. These are based on established methodologies and can be adapted for specific research questions.

Protocol for Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

This protocol is a guideline for determining the acute oral toxicity of a substance.

Objective: To identify the dose range that causes evident toxicity and mortality.

Experimental Design:

- **Test Animals:** Healthy, young adult rodents (e.g., rats or mice), typically females as they are often more sensitive.
- **Housing:** Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They should have free access to food and water.
- **Dose Levels:** Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.
- **Procedure:**
 - a. A single animal is dosed at a starting dose level (e.g., 300 mg/kg in the absence of prior information).
 - b. The animal is observed for signs of toxicity for up to 14 days. Key observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
 - c. The outcome determines the next step:
 - If the animal survives without evident toxicity, the next higher dose is given to another animal.
 - If the animal shows evident toxicity, the same dose is given to four more animals.
 - If the animal dies, the next lower dose is given to another animal.
 - d. The study continues until the dose causing evident toxicity or no effect at the highest dose is identified.
- **Data Collection:** Record all clinical signs of toxicity, their time of onset, duration, and severity. Body weights should be recorded weekly. A gross necropsy of all animals should be performed at the end of the study.

Protocol for ALAD Activity Assay in Blood

This assay measures the inhibition of ALAD activity, a sensitive biomarker of lead exposure.

Materials:

- Heparinized whole blood sample
- Triton X-100 solution
- δ -Aminolevulinic acid (ALA) substrate solution
- Trichloroacetic acid (TCA) solution
- Modified Ehrlich's reagent
- Spectrophotometer

Procedure:

- **Sample Preparation:** Lyse the red blood cells in the whole blood sample by adding Triton X-100 and vortexing.
- **Incubation:** a. Pre-incubate the hemolysate at 37°C for 10 minutes. b. Add the ALA substrate solution to start the enzymatic reaction. c. Incubate the mixture at 37°C for a specific time (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding TCA solution. This also precipitates the proteins.
- **Centrifugation:** Centrifuge the samples to pellet the precipitated proteins.
- **Color Development:** a. Transfer the supernatant to a new tube. b. Add modified Ehrlich's reagent to the supernatant. This reagent reacts with the porphobilinogen (PBG) formed by ALAD to produce a colored product. c. Allow the color to develop for a set time (e.g., 15 minutes).
- **Measurement:** Measure the absorbance of the colored product using a spectrophotometer at 555 nm.
- **Calculation:** The ALAD activity is calculated based on the amount of PBG formed and is typically expressed as units per liter of erythrocytes.

Protocol for Measurement of Oxidative Stress (TBARS Assay)

This assay measures lipid peroxidation, an indicator of oxidative damage.

Materials:

- Tissue homogenate or plasma sample
- Thiobarbituric acid (TBA) reagent
- Trichloroacetic acid (TCA)
- Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
- Malondialdehyde (MDA) standard
- Spectrophotometer or fluorometer

Procedure:

- **Sample Preparation:** Prepare a tissue homogenate or use plasma as the sample.
- **Reaction Mixture:** To the sample, add TCA and the TBA reagent (containing BHT).
- **Incubation:** Heat the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA.
- **Cooling and Centrifugation:** Cool the samples on ice and then centrifuge to remove any precipitate.
- **Measurement:** Measure the absorbance (at 532 nm) or fluorescence (Ex/Em = 532/553 nm) of the supernatant.
- **Quantification:** Determine the concentration of MDA in the samples by comparing their readings to a standard curve generated using known concentrations of an MDA standard. The results are typically expressed as nmol of MDA per mg of protein or per ml of plasma.

Applications in Research and Development

While highly toxic, **lead(II) sulfate** has specific applications that are relevant to certain fields of research.

- **Battery Technology:** It is a key component in lead-acid batteries, forming on the electrodes during discharge.^{[1][4]} Research in this area focuses on understanding and controlling the formation and dissolution of **lead(II) sulfate** to improve battery life and performance.^[16]
- **Toxicology Research:** Due to its known toxicity, **lead(II) sulfate** serves as a model compound for studying the mechanisms of heavy metal poisoning, particularly lead toxicity.^[4]
- **Analytical Chemistry:** It can be used in analytical methods for the detection and quantification of sulfate ions.^[4]
- **Materials Science:** Its properties are of interest in the development of certain pigments, ceramics, and glasses.^[4]

Safety and Handling

Given its toxicity, strict safety precautions must be followed when handling **lead(II) sulfate**.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.^[17]
- **Ventilation:** Work in a well-ventilated area or under a fume hood to avoid inhaling dust particles.^[17]
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible substances.
- **Disposal:** Dispose of as hazardous waste in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of **lead(II) sulfate** for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, toxicity, and handling is crucial for its safe and effective use in a research setting.

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